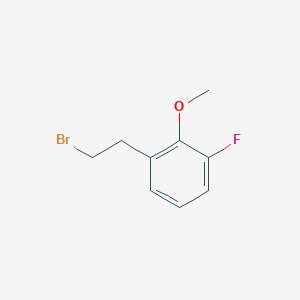

1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

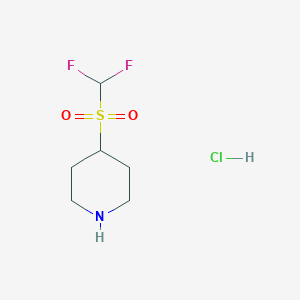

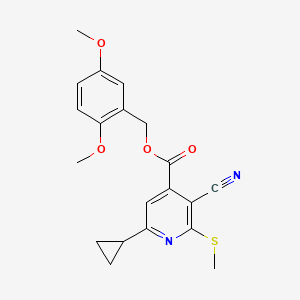

The compound “1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene” is a halogenated aromatic compound. These types of compounds are often used in organic synthesis due to their reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromoalkanes like this are often prepared by the addition of hydrogen bromide to alkenes . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with a bromoethyl, a fluoro, and a methoxy group .Chemical Reactions Analysis

The bromoethyl group in the compound could potentially undergo various reactions. For example, it could participate in Grignard reactions, which are commonly used in the formation of carbon-carbon bonds . Additionally, the bromine atom could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromoalkanes tend to be colorless liquids at room temperature .Scientific Research Applications

Chemoselectivity in Synthesis

A study on the chemoselectivity of cobalt-catalyzed carbonylation emphasizes the synthesis of various fluorobenzoic acid derivatives from bromo, fluoro-, and chloro, fluorobenzenes demonstrating a versatile approach to preparing these compounds with good yield. The fluorine substituents' retention suggests potential pathways for synthesizing related compounds, including those with structures similar to "1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene" (Boyarskiy et al., 2010).

Fluorogenic Aldehyde for Monitoring Reactions

The development of a fluorogenic aldehyde with a 1,2,3-triazole moiety for monitoring aldol reactions introduces a novel method for observing reaction progress through fluorescence changes. This approach could potentially be applied to reactions involving "this compound" to monitor its involvement in complex synthesis processes (Guo & Tanaka, 2009).

Steric Protection in Organometallic Chemistry

Research on sterically protected diphosphene and fluorenylidenephosphine indicates the significance of bulky substituents, such as those in "this compound," for stabilizing low-coordinate phosphorus compounds. This work outlines methods for preparing phosphorus compounds with enhanced stability, potentially applicable to related benzene derivatives (Toyota et al., 2003).

Electrolyte Additive for Lithium-Ion Batteries

A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries showcases its potential to form a protective polymer film and enhance thermal stability. This indicates the broader utility of bromo-fluoromethoxybenzenes in battery technology, suggesting potential research directions for "this compound" in similar applications (Zhang, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-bromoethyl)-3-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-12-9-7(5-6-10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEZWMVUDXGIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2869286.png)